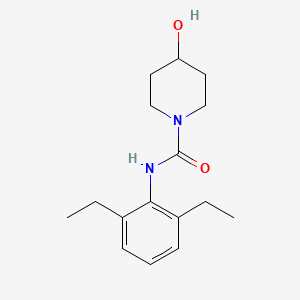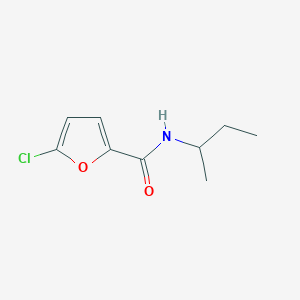
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide, also known as UMB 425, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the piperidine class of compounds and has been studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has also been studied for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has been shown to inhibit the activity of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer progression and neurodegeneration. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has been shown to reduce oxidative stress and inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has several advantages for lab experiments. It is a relatively small molecule and can be easily synthesized in large quantities. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has also been shown to have high solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has some limitations for lab experiments. It has low bioavailability and requires high doses for therapeutic effects. Additionally, 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has not been extensively studied in humans, and its safety and toxicity profiles are not fully understood.
Orientations Futures
There are several future directions for the study of 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425. One direction is to further investigate its potential therapeutic applications in various diseases. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has shown promising results in preclinical studies, and further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate the mechanism of action of 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 in more detail. Understanding the molecular targets and signaling pathways of 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 could lead to the development of more effective drugs. Finally, future studies could focus on improving the bioavailability and pharmacokinetics of 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 to enhance its therapeutic potential.
Conclusion
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been shown to have various biochemical and physiological effects and has been studied for its potential in cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans and to investigate its mechanism of action in more detail. 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 has the potential to be a valuable therapeutic agent, and its study could lead to the development of more effective drugs for various diseases.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425 involves the reaction of 1-acetyl-piperidine-4-carboxylic acid with 2,4,6-trimethylphenylhydrazine in the presence of a coupling agent. The resulting product is then acetylated to obtain 1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide 425. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-9-12(2)16(13(3)10-11)18-17(21)15-5-7-19(8-6-15)14(4)20/h9-10,15H,5-8H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBEHRTBIYGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)






![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
